Compound Description: This compound is a triterpene-AZT conjugate that was synthesized by reacting azidothymidine (AZT) with a 30-propynoylated derivative of 3,28-O,O′-diacetylbetulin. The conjugate demonstrated significant activity against MCF-7 breast cancer cells with an IC50 value of 4.37 µM.
Compound Description: This series of compounds, featuring a (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone core, was designed and tested for in vitro cytotoxic activity against various cancer cell lines. Compound 10ec within this series showed the most potent activity (IC50 = 0.99 ± 0.01 μM) against the BT-474 breast cancer cell line. Studies revealed that compound 10ec induced apoptosis in BT-474 cells, inhibited colony formation, and caused cell cycle arrest. Molecular modeling studies indicated that compound 10ec binds to the colchicine binding site of tubulin.
Compound Description: This compound, containing a 1,3,4-thiadiazole ring linked to a 1,2,3-triazole moiety, was unexpectedly synthesized from 2-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (3). The synthesis involved a ring closure reaction in the presence of sulfuric acid. The compound showed antimicrobial activity against Listeria monocytogenes and Escherichia coli, comparable to ampicillin and vancomycin.
Compound Description: These derivatives were designed as potential P2Y14 receptor (P2Y14R) antagonists using a structure-based approach involving docking and molecular dynamics simulations. The design aimed to find replacements for naphthalene in the known antagonist PPTN (3). Among the synthesized derivatives, p-F3C-phenyl-triazole 65 (32) showed higher potency than its alkyne counterpart. The relative affinities of the triazole derivatives for P2Y14R were consistent with the binding predictions.
Compound Description: This class of paeonol derivatives, incorporating both 1,4-benzoxazinone and 1,2,3-triazole moieties, was synthesized and tested for in vitro cytotoxicity against NCI-H1299 (human non-small cell lung cancer) and HeLa (human cervical carcinoma) cell lines. Several compounds, including 8-acetyl-4-{[(1-(5-chloro-2-nitrophenyl)-1H-1,2,3-triazol-4-yl]methyl}-5-methoxy-2H-1,4-benzoxazin-3(4H)-one, 8-acetyl-4-[(1-mesityl-1H-1,2,3-triazol-4-yl)methyl]-5-methoxy-2H-1,4-benzoxazin-3(4H)-one, and 8-acetyl-5-methoxy-4-{[(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one, showed greater inhibitory activity against NCI-H1299 cells than paeonol itself. Notably, 8-acetyl-5-methoxy-4-{[(1-(naphthalen-1-yl)-1H-1,2,3-triazol-4-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one also exhibited significant activity against HeLa cells.
Compound Description: This group of compounds was identified as potential transcriptional function suppressors of estrogen-related receptor α (ERRα), a target for breast cancer treatment. Among them, 2-aminophenyl-(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone (14n) demonstrated potent suppression of ERRα transcriptional activity in a cell-based reporter gene assay (IC50 = 0.021 μM). Compound 14n also decreased ERRα mRNA and protein levels, as well as its downstream targets. Additionally, it inhibited the proliferation and migration of breast cancer cells overexpressing ERRα and exhibited good pharmacokinetic properties, including 71.8% oral bioavailability.
Compound Description: These novel compounds, designated as 8(a-j), were synthesized from 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid (4) and various 1-arylpiperazines (7a-j). All synthesized compounds were characterized using IR, 1H NMR, 13C NMR, and MS data. The antibacterial activity of compounds 8(a-j) was evaluated against four human pathogenic bacteria: Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. The results indicated that compounds with 4-methylphenyl (8b), 4-methoxyphenyl (8c), 4-fluorophenyl (8d), 4-bromophenyl (8e), and 3-nitrophenyl (8f) substituents on the piperazine ring demonstrated significant bacterial growth inhibition, making them promising candidates for further development.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.